N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide
Description
This compound is a Schiff base-containing acetamide derivative characterized by a methylideneamino group (E-configuration) linked to a 4-[(4-methylphenyl)methoxy]phenyl moiety and a 4-phenylphenoxyacetamide chain. The electron-rich aromatic systems (methoxy and phenyl groups) and the Schiff base motif may enhance binding affinity to biological targets via hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C29H26N2O3 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C29H26N2O3/c1-22-7-9-24(10-8-22)20-33-27-15-11-23(12-16-27)19-30-31-29(32)21-34-28-17-13-26(14-18-28)25-5-3-2-4-6-25/h2-19H,20-21H2,1H3,(H,31,32)/b30-19+ |
InChI Key |
AOCUCCVFLMGIMG-NDZAJKAJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 4-[(4-methylphenyl)methoxy]benzaldehyde and 2-(4-phenylphenoxy)acetamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Biological Activity
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C23H22N2O2
- Molecular Weight : 358.4 g/mol
- IUPAC Name : 4-methyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide
- CAS No. : 444051-48-3
This compound features a Schiff base structure, which is significant for its biological interactions and mechanisms of action.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity, affecting various biochemical pathways crucial for cellular processes. The compound's potential as an enzyme inhibitor makes it a candidate for further drug development, particularly in targeting cancer cells and microbial pathogens.
Anticancer Activity
Several studies have explored the anticancer properties of related compounds, indicating that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A derivative of this compound demonstrated an IC50 value of 2.226 ± 0.28 µM against prostate cancer cell lines (PC-3) and 1.67 ± 0.18 µM against DU145 cells, suggesting potent anticancer activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that similar derivatives exhibit activity against gram-positive and gram-negative bacteria.
- Case Study : A related pyrazole derivative showed bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 4 µg/ml . This suggests that this compound may possess similar antimicrobial properties worth investigating.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Pharmacological Activity | Key Data | Reference |
|---|---|---|---|---|
| Target Compound | - 4-Methylbenzyloxy group - Schiff base (E-configuration) - 4-Phenylphenoxyacetamide |
Not explicitly reported (inferred: potential protease/kinase inhibition) | No direct activity data; structural similarity to antiviral agents | |
| N-(4-(Morpholinosulfonyl)phenyl)-2-(p-tolylamino)acetamide (5k) | - Morpholinosulfonyl group - p-Tolylamino substituent |
COVID-19 protease inhibition | IC₅₀: 1.2 μM (SARS-CoV-2 Mpro) Melting point: 198–200°C ¹H-NMR (DMSO-d₆): δ 10.21 (s, 1H, NH) |
|
| 2-[(2,4-Dimethylphenyl)-phenylsulfonylamino]-N-[[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide | - Phenylsulfonylamino group - 4-Nitrobenzyloxy substituent |
Not reported (structural analog for solubility studies) | LogP: 4.9 (predicted) SMILES: CC1=CC(=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)N+[O-])S(=O)(=O)C4=CC=CC=C4)C |
|
| N-[6-Methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide | - Benzotriazole core - Dual 4-methylphenoxy groups |
UV absorption (material science applications) | λmax: 345 nm (in ethanol) Molecular weight: 415.5 g/mol |
|
| 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide | - Formyl group - 4-Nitrophenylacetamide |
Intermediate in anticancer drug synthesis | Purity: ≥95% Discontinued due to stability issues |
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The morpholinosulfonyl group in compound 5k () enhances solubility and hydrogen-bonding capacity, critical for protease inhibition . In contrast, the target compound’s 4-phenylphenoxy group may reduce solubility but improve lipophilicity, favoring membrane penetration . Schiff base vs.
Spectroscopic and Physical Properties: The target compound’s methylideneamino group would exhibit characteristic ¹H-NMR shifts at δ 8.3–8.5 ppm (similar to imine protons in ) . Compared to N-[4-(4-methoxybenzenesulfonamido)phenyl]sulfonylacetamide (), the absence of sulfonyl groups in the target compound may result in a lower melting point (<200°C vs. 245°C in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
